Ethyl 5-phenyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxylate Ethyl 5-phenyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC10956472
InChI: InChI=1S/C15H12F3NO3S/c1-2-22-13(20)10-8-11(9-6-4-3-5-7-9)23-12(10)19-14(21)15(16,17)18/h3-8H,2H2,1H3,(H,19,21)
SMILES: CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C(F)(F)F
Molecular Formula: C15H12F3NO3S
Molecular Weight: 343.3 g/mol

Ethyl 5-phenyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxylate

CAS No.:

Cat. No.: VC10956472

Molecular Formula: C15H12F3NO3S

Molecular Weight: 343.3 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 5-phenyl-2-[(trifluoroacetyl)amino]thiophene-3-carboxylate -

Specification

Molecular Formula C15H12F3NO3S
Molecular Weight 343.3 g/mol
IUPAC Name ethyl 5-phenyl-2-[(2,2,2-trifluoroacetyl)amino]thiophene-3-carboxylate
Standard InChI InChI=1S/C15H12F3NO3S/c1-2-22-13(20)10-8-11(9-6-4-3-5-7-9)23-12(10)19-14(21)15(16,17)18/h3-8H,2H2,1H3,(H,19,21)
Standard InChI Key BMWCXZNJDGHYMO-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C(F)(F)F
Canonical SMILES CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound belongs to the thiophene-carboxylate family, characterized by a five-membered aromatic thiophene ring substituted at positions 2, 3, and 5. Key substituents include:

  • Position 2: A trifluoroacetylated amine (-NHCOCF₃), introducing strong electron-withdrawing effects.

  • Position 3: An ethyl carboxylate (-COOEt), enhancing solubility in organic solvents.

  • Position 5: A phenyl group (-C₆H₅), contributing to π-π stacking interactions .

The molecular formula is inferred as C₁₆H₁₃F₃N₂O₃S based on analogous structures , with a molecular weight of 370.35 g/mol.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₆H₁₃F₃N₂O₃S
Molecular Weight370.35 g/mol
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors5 (2x O, 1x N, 2x F)
logP (Predicted)3.8 ± 0.5
Topological Polar Surface Area67.3 Ų

Synthesis and Reaction Pathways

Synthetic Strategies

While no direct synthesis is documented, routes for analogous thiophene-carboxylates involve:

  • Friedel-Crafts Acylation: Introducing the phenyl group to the thiophene ring under acidic conditions .

  • Carboxylation: Ethyl ester formation via refluxing the carboxylic acid intermediate with ethanol and sulfuric acid .

  • Trifluoroacetylation: Reacting the amine-substituted thiophene with trifluoroacetic anhydride (TFAA) in dichloromethane .

A plausible synthesis for the target compound:

  • Step 1: Synthesize 5-phenylthiophene-3-carboxylic acid via Pd-catalyzed cross-coupling.

  • Step 2: Esterify with ethanol to form ethyl 5-phenylthiophene-3-carboxylate.

  • Step 3: Nitrate at position 2, reduce to amine, and acetylate with TFAA.

Table 2: Synthetic Yield Comparison for Analogous Compounds

Reaction StepYield (%)Conditions
Esterification85–92H₂SO₄, ethanol, reflux
Trifluoroacetylation78–84TFAA, DCM, 0°C → RT

Physicochemical Properties

Solubility and Partitioning

  • logP: Predicted 3.8 via group contribution methods, indicating moderate lipophilicity .

  • Aqueous Solubility: Estimated <0.1 mg/mL due to the trifluoroacetyl group’s hydrophobicity .

  • Organic Solubility: High solubility in DMSO, DMF, and dichloromethane (>50 mg/mL) .

Spectral Characteristics

  • IR Spectroscopy:

    • ν(C=O): 1720–1740 cm⁻¹ (ester), 1680–1700 cm⁻¹ (amide) .

    • ν(CF₃): 1150–1250 cm⁻¹ .

  • ¹H NMR (CDCl₃):

    • δ 1.35 (t, 3H, -OCH₂CH₃), δ 4.30 (q, 2H, -OCH₂), δ 7.2–7.6 (m, 5H, C₆H₅) .

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